![molecular formula C8H13ClN2O2 B2449589 3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride CAS No. 2044714-23-8](/img/structure/B2449589.png)
3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride” is a chemical compound . The molecule contains a total of 25 bonds. There are 13 non-H bonds, 2 multiple bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), 1 imide (-thio), and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of “this compound” includes 13 non-H bonds, 2 multiple bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), 1 imide (-thio), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.66 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Luminescent Polymers
- Pyrrolo[3,4-c]pyrrole-1,3-dione derivatives are used in the synthesis of highly luminescent polymers. These polymers exhibit strong fluorescence and are soluble in common organic solvents like toluene and chloroform. Their varied optical and electrochemical properties make them significant for various applications (Zhang & Tieke, 2008).
Structural Analysis
- Structural studies of pyrrolo[3,4-c]pyrrole-1,4-dione compounds, a related derivative, have been conducted to understand the effects of substituents on the molecule's structure. These studies are crucial for developing new materials with specific physical and chemical properties (Fujii et al., 2002).
Polymer Semiconductors
- Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione is utilized as a building block in constructing copolymers for organic thin film transistors. These polymers have shown promising charge transport performance, indicating their potential in electronic applications (Guo, Sun, & Li, 2014).
Synthesis of Fused Pyrrole Derivatives
- The compound has been used in synthesizing various fused pyrrole derivatives. These derivatives have potential applications in developing novel organic compounds with unique properties (Maity & Pramanik, 2013).
Electrophilic Substitution Reactions
- Electrophilic substitution reactions of pyrrolo[3,2-d]pyrimidine-2,4-dione, a closely related compound, have been studied. Understanding these reactions is vital for synthesizing novel heterocyclic compounds with potential applications in various fields (Tsupak, Shevchenko, & Pozharskii, 2003).
Conjugated Polymers with Photoluminescent Properties
- Conjugated polymers containing pyrrolo[3,4-c]pyrrole derivatives exhibit significant photoluminescence, making them suitable for applications in optoelectronics and as sensory materials (Beyerlein & Tieke, 2000).
Applications in Organic Chemistry
- Various studies focus on the reactions of pyrrolo[3,4-c]pyrrole derivatives with other compounds, highlighting their versatility in organic synthesis and potential for creating a wide range of useful organic materials (Mitsumoto & Nitta, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Wirkmechanismus
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by 3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Eigenschaften
IUPAC Name |
3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-7-3-9-4-8(7,2)6(12)10-5(7)11;/h9H,3-4H2,1-2H3,(H,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASMCXMASYILIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1(C(=O)NC2=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

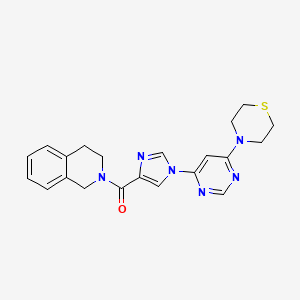
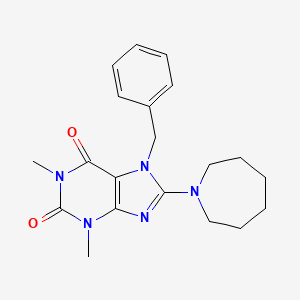

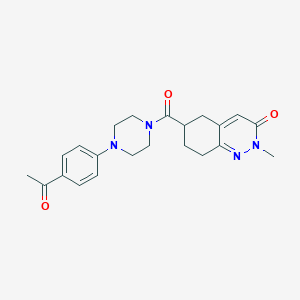
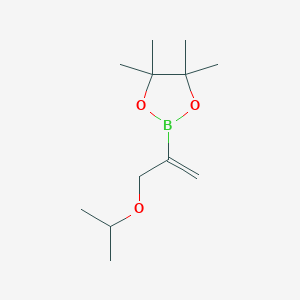

![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/no-structure.png)
![2-Cyclopropyl-6-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2449517.png)

![6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2449522.png)
![2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid](/img/structure/B2449524.png)
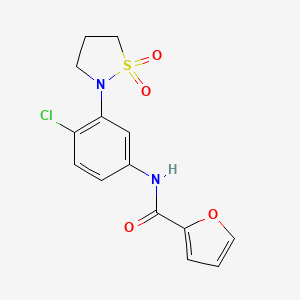

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide](/img/structure/B2449529.png)